
Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate, also known as MMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The exact mechanism of action of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and pathways involved in inflammation and tumor growth. Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is its potential as a chiral building block in the synthesis of other biologically active compounds. It also exhibits promising pharmacological properties that make it a potential candidate for the development of new drugs. However, one of the limitations of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate. One potential area of research is the development of new drugs based on Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate that exhibit improved pharmacological properties. Another area of research is the investigation of the potential use of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate in the treatment of various inflammatory and neoplastic diseases. Additionally, the synthesis of new derivatives of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate and the study of their pharmacological properties is an area of ongoing research.
Métodos De Síntesis
Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is synthesized through a multi-step process that involves the reaction of 2,5-dioxopyrrolidin-1-yl methanol with methyl iodide in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl chloroformate to yield the final product.
Aplicaciones Científicas De Investigación
Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in various in vitro and in vivo studies. Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been investigated for its potential use as a chiral building block in the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-5-6-3-4-7(9-6)8(10)12-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQAFBJWYZNPIT-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC[C@H](N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)
![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)

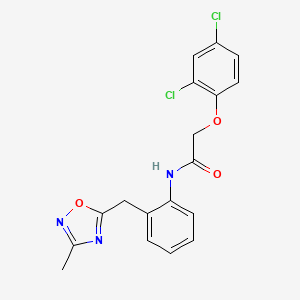

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)
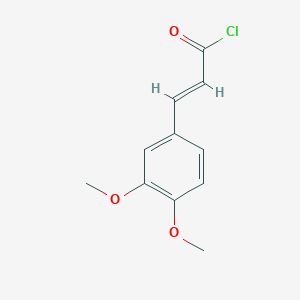
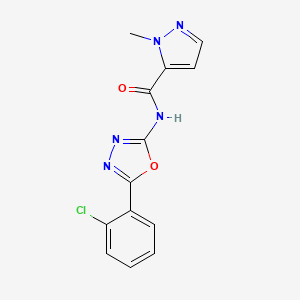
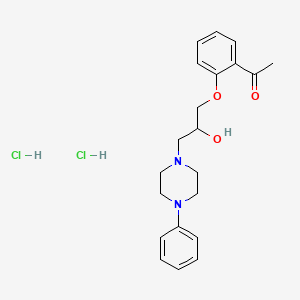
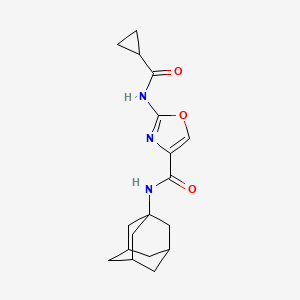
![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)